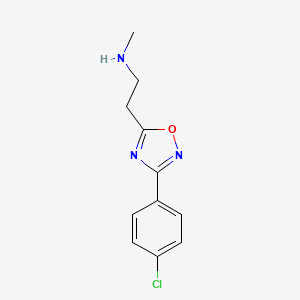
3-Methylhept-6-YN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhept-6-YN-2-OL is an organic compound with the molecular formula C8H14O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to the second carbon atom and a methyl group attached to the third carbon atom of the hept-6-yne chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhept-6-YN-2-OL can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-1-butyne with formaldehyde in the presence of a base, followed by hydrogenation to yield the desired product. The reaction conditions typically include a temperature range of 0-25°C and a pressure of 1-2 atm.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation processes. This method ensures high yield and purity of the compound. The catalysts used in this process are usually palladium or platinum-based, and the reaction is carried out under controlled temperature and pressure conditions to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methylhept-6-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-Methylhept-6-YN-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Methylhept-6-YN-2-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the alkyne moiety can participate in cycloaddition reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-hepten-3-yn-2-ol: Similar structure but with a double bond instead of a triple bond.
3-Methyl-1-pentyn-3-ol: Shorter carbon chain and different position of the hydroxyl group.
3,5-Dimethyl-1-hexyn-3-ol: Contains an additional methyl group and a different carbon chain length.
Uniqueness
3-Methylhept-6-YN-2-OL is unique due to its specific combination of a hydroxyl group, a methyl group, and a triple bond within a heptane chain. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-methylhept-6-yn-2-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h1,7-9H,5-6H2,2-3H3 |
InChI Key |
DOPIVMQYVUQPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC#C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


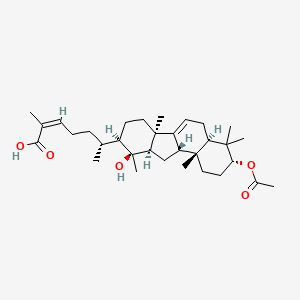

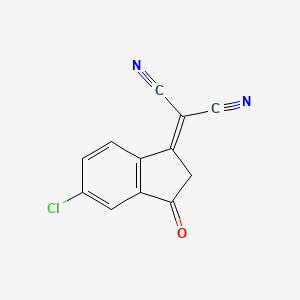

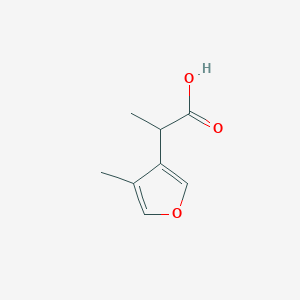
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,6-difluorobenzoate](/img/structure/B13058930.png)
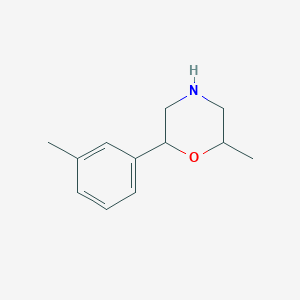
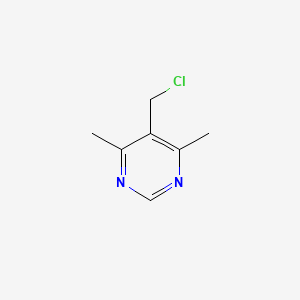
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid](/img/structure/B13058951.png)
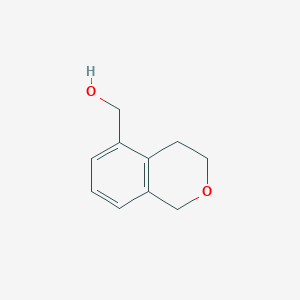
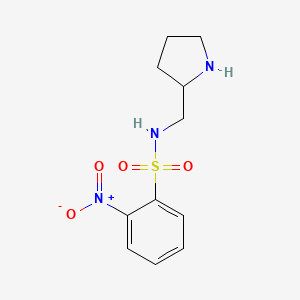
![(E)-N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B13058972.png)

